molecular formula C10H13FN2O3 B15195183 6'-a-F-carbocyclicddU CAS No. 129829-87-4

6'-a-F-carbocyclicddU

Cat. No.: B15195183
CAS No.: 129829-87-4
M. Wt: 228.22 g/mol
InChI Key: BGMJYSAHUYZLAO-ZKWXMUAHSA-N
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Description

6’-a-F-carbocyclicddU is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorine atom and a carbocyclic ring, distinguishing it from other nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-a-F-carbocyclicddU typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorine atom and the formation of the carbocyclic ring. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and various protection and deprotection steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of 6’-a-F-carbocyclicddU requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6’-a-F-carbocyclicddU undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6’-a-F-carbocyclicddU has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.

    Medicine: Investigated for its anticancer properties, as it can inhibit the replication of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research.

Mechanism of Action

The mechanism of action of 6’-a-F-carbocyclicddU involves its incorporation into the DNA or RNA of target cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily those related to DNA and RNA replication.

Comparison with Similar Compounds

Similar Compounds

    6’-a-F-carbocyclicddC: Another nucleoside analog with similar antiviral properties.

    6’-a-F-carbocyclicddA: Known for its anticancer activity.

    6’-a-F-carbocyclicddG: Studied for its potential in treating viral infections.

Uniqueness

6’-a-F-carbocyclicddU is unique due to its specific structure, which includes a fluorine atom and a carbocyclic ring. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. Its ability to inhibit both viral and cancer cell replication highlights its versatility and potential as a therapeutic agent.

Properties

CAS No.

129829-87-4

Molecular Formula

C10H13FN2O3

Molecular Weight

228.22 g/mol

IUPAC Name

1-[(1S,2S,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9-/m0/s1

InChI Key

BGMJYSAHUYZLAO-ZKWXMUAHSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O

Canonical SMILES

C1CC(C(C1CO)F)N2C=CC(=O)NC2=O

Origin of Product

United States

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